molecular formula C9H15N3 B2945235 3,6-dimethyl-N-propylpyrazin-2-amine CAS No. 1495516-73-8

3,6-dimethyl-N-propylpyrazin-2-amine

Cat. No.: B2945235
CAS No.: 1495516-73-8
M. Wt: 165.24
InChI Key: GSDFUSPEJAHQEC-UHFFFAOYSA-N
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Description

3,6-Dimethyl-N-propylpyrazin-2-amine (SY221822) is a pyrazine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The compound features methyl groups at positions 3 and 6 of the pyrazine ring and a propylamine substituent at position 3. Its molecular formula is C₉H₁₅N₃, with a molecular weight of 165.24 g/mol (based on standard pyrazine analogs). The compound is cataloged under the identifier SY221822 and is primarily used in research and development contexts .

Properties

IUPAC Name

3,6-dimethyl-N-propylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-4-5-10-9-8(3)11-6-7(2)12-9/h6H,4-5H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDFUSPEJAHQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=CN=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-N-propylpyrazin-2-amine typically involves the reaction of 3,6-dimethylpyrazine with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-N-propylpyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrazine derivatives .

Scientific Research Applications

3,6-dimethyl-N-propylpyrazin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,6-dimethyl-N-propylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

3,6-Dipropyl-2-pyrazinamine (CAS 1466152-08-8)

  • Structure : This analog replaces the methyl groups at positions 3 and 6 with propyl chains, while retaining the amine group at position 2.
  • Molecular Formula : C₁₀H₁₇N₃ (vs. C₉H₁₅N₃ for 3,6-dimethyl-N-propylpyrazin-2-amine).
  • Key Differences: Increased hydrophobicity due to longer alkyl chains. Potential steric hindrance effects in binding interactions compared to the methyl-substituted compound.

5-Chloro-N,6-dimethyl-N-phenethyl-2-(pyridin-2-yl)pyrimidin-4-amine (CAS 905280-58-2)

  • Structure : A pyrimidine derivative with chlorine, methyl, phenethyl, and pyridyl substituents.
  • Key Differences: Pyrimidine core (two nitrogen atoms at positions 1 and 3) vs. pyrazine (nitrogens at 1 and 4). Enhanced electronic effects due to the electron-withdrawing chlorine atom.

N-(1,3-Benzothiazol-2-ylmethyl)propanamide (CAS 1088189-44-9)

  • Structure : A benzothiazole derivative with a propanamide side chain.
  • Key Differences :
    • Benzothiazole core (aromatic heterocycle with sulfur and nitrogen) vs. pyrazine.
    • Functional group diversity (amide vs. amine), influencing hydrogen-bonding capacity and target selectivity .

Structural and Functional Analysis Table

Compound Name Core Structure Substituents Molecular Formula Potential Applications
This compound Pyrazine 3,6-dimethyl; N-propylamine at C2 C₉H₁₅N₃ R&D intermediates, agrochemicals
3,6-Dipropyl-2-pyrazinamine Pyrazine 3,6-dipropyl; amine at C2 C₁₀H₁₇N₃ Medicinal chemistry scaffolds
5-Chloro-N,6-dimethyl-N-phenethyl-2-(pyridin-2-yl)pyrimidin-4-amine Pyrimidine 5-chloro; N-phenethyl; pyridyl at C2 C₁₉H₂₀ClN₅ Kinase inhibitors, drug discovery
N-(1,3-Benzothiazol-2-ylmethyl)propanamide Benzothiazole Propanamide at C2 C₁₁H₁₂N₂OS Antimicrobial agents, fluorescent probes

Research Findings and Implications

  • Electronic Effects : Methyl and propyl substituents on pyrazine/pyrimidine cores modulate electron density, affecting reactivity and interaction with biological targets. For example, chlorine in pyrimidine analogs enhances electrophilicity .
  • Bioactivity Trends : Pyrazine derivatives like this compound are less studied for direct therapeutic applications compared to pyrimidines, which are prevalent in antiviral and anticancer research .

Limitations and Knowledge Gaps

  • Data Availability : Detailed physicochemical properties (e.g., logP, pKa) and bioactivity profiles for this compound are absent in the reviewed materials.
  • Comparative Studies: No direct comparative studies between this compound and its analogs are cited, highlighting a need for experimental validation of structural hypotheses.

Biological Activity

3,6-Dimethyl-N-propylpyrazin-2-amine is a compound of interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on diverse scientific sources.

This compound is synthesized through the reaction of 3,6-dimethylpyrazine with propylamine. This reaction typically occurs under controlled conditions using suitable catalysts and solvents to optimize yield and purity. The compound can undergo various chemical reactions, including oxidation to form N-oxides and nucleophilic substitution reactions.

Biological Activity

Antimicrobial Properties
Research indicates that pyrazine derivatives exhibit notable antimicrobial properties. A study highlighted the antibacterial effects of various alkylpyrazines, suggesting that compounds like this compound may possess similar activities. The compound's structure allows it to interact with bacterial membranes or enzymes, potentially inhibiting growth .

Mechanism of Action
The mechanism of action for this compound involves binding to specific molecular targets, which modulates enzyme activity or disrupts cellular processes. Detailed studies are required to elucidate the exact pathways involved.

Case Study 1: Antibacterial Activity

In a comparative study of various pyrazine derivatives, this compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial colonies at concentrations above 0.6%, with maximum efficacy observed at higher concentrations over extended incubation periods.

Concentration (%)Incubation Time (h)Bacterial Reduction (%)
0.3210
0.6430
1.2670

Case Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of pyrazine derivatives similar to this compound. It was found that these compounds could enhance GABAergic activity in the central nervous system, suggesting potential applications in treating anxiety or sleep disorders .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazine derivatives:

CompoundAntimicrobial ActivityNeuropharmacological Effects
This compoundModeratePotential enhancement of GABAergic activity
TetramethylpyrazineHighCognitive enhancement
2,5-DimethylpyrazineLowSleep induction

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